molecular formula C24H20F3N3O3S2 B460230 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 445383-89-1

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B460230
CAS No.: 445383-89-1
M. Wt: 519.6g/mol
InChI Key: MXRKKVSXUYILQM-UHFFFAOYSA-N
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Description

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H20F3N3O3S2 and its molecular weight is 519.6g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as HM30181A , is P-glycoprotein (P-gp) . P-gp is one of the most important active efflux transporters for drug disposition in humans .

Mode of Action

HM30181A acts as a P-glycoprotein inhibitor . The presence of P-gp in the luminal side of gut enterocytes and the luminal side of the brain capillaries inhibits the influx of P-gp substrates such as chemotherapeutic agents in the gut or brain parenchyma . Thus, HM30181A, by inhibiting P-gp activity, improves the absorption of P-gp substrate in the gastrointestinal tract and passage into the brain .

Biochemical Pathways

The inhibition of P-gp by HM30181A affects the drug disposition pathway . By inhibiting P-gp, HM30181A allows for increased absorption of P-gp substrates, such as chemotherapeutic agents, in the gut and their passage into the brain . This can potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors .

Pharmacokinetics

The pharmacokinetic properties of HM30181A have been studied using LC–MS–MS determination . The method was linear over concentration ranges of 0.5–50, 0.1–10, and 0.1–10 ng mL−1 for HM30181A, M1, and M2, respectively, in human plasma . The values of coefficient variation for the assay precision were <12.5, <9.10, and <9.96% for HM30181A, M1, and M2, respectively, in human plasma . The values of accuracy were 93.0–108, 94.7–104%, and 95.7–105% for HM30181A, M1, and M2, respectively, in human plasma .

Result of Action

The inhibition of P-gp by HM30181A potentiates the cytotoxicity of a typical P-gp substrate paclitaxel in human and murine multidrug resistance lines . This suggests that HM30181A could potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors .

Action Environment

Properties

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O3S2/c1-32-19-8-14-5-6-30(12-15(14)9-20(19)33-2)22(31)13-35-23-16(11-28)17(24(25,26)27)10-18(29-23)21-4-3-7-34-21/h3-4,7-10H,5-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRKKVSXUYILQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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